![molecular formula C22H17F3N6O4 B4870171 [5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4870171.png)
[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a furan ring, a trifluoromethyl group, and a nitrophenyl piperazine moiety. These substitutions contribute to its distinctive chemical behavior and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between a boronic acid and a halogenated pyrazolo[1,5-a]pyrimidine derivative . This reaction is often catalyzed by palladium complexes and requires specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction process, reducing the overall reaction time and energy consumption.
化学反応の分析
Types of Reactions
[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, [5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has been investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders .
Industry
In the industrial sector, the compound’s properties are leveraged for the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in various industrial applications, including the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various biological pathways, contributing to its therapeutic potential.
類似化合物との比較
Similar Compounds
PHTPP: A selective estrogen receptor β antagonist with a similar pyrazolo[1,5-a]pyrimidine core.
CDK2 Inhibitors: Compounds with pyrazolo[3,4-d]pyrimidine scaffolds that target cyclin-dependent kinase 2.
Uniqueness
The uniqueness of [5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE lies in its specific substitutions, which confer distinct chemical and biological properties
特性
IUPAC Name |
[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N6O4/c23-22(24,25)19-12-17(18-2-1-11-35-18)27-20-16(13-26-30(19)20)21(32)29-9-7-28(8-10-29)14-3-5-15(6-4-14)31(33)34/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARLEMPYRDFVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
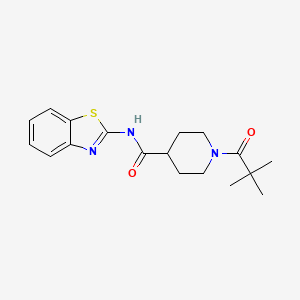
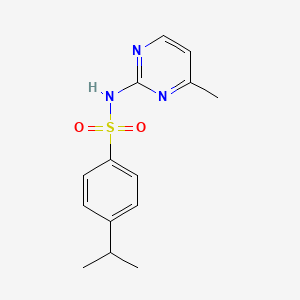
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B4870107.png)
![N-isopropyl-2-(4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)acetamide](/img/structure/B4870109.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4870113.png)

![methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4870146.png)

![4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-N-ethylbenzenesulfonamide](/img/structure/B4870153.png)
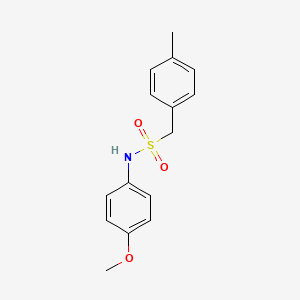
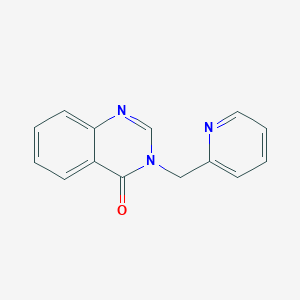
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3,4-dichlorophenyl)quinoline-4-carboxamide](/img/structure/B4870179.png)
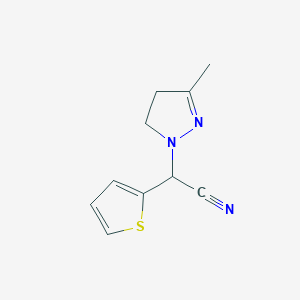
![1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4870193.png)
